Boc-NH-SS-OpNC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

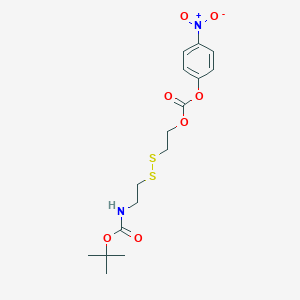

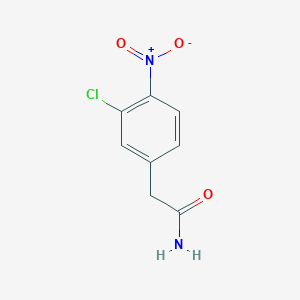

“Boc-NH-SS-OpNC” is a research chemical . Its chemical formula is C16H22N2O7S2 and it has a molecular weight of 418.5 g/mol . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C16H22N2O7S2 . The structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in the protection of amines .Chemical Reactions Analysis

Boc-protected amines, such as this compound, are stable towards most nucleophiles and bases . They can be cleaved by mild acidolysis . This property makes them useful in various chemical reactions, particularly in the field of peptide synthesis .Mechanism of Action

The mechanism of action of Boc-NH-SS-OpNC-OpNC is based on the use of Boc-N-hydroxysuccinimide (this compound) and OpNC (oxazolines-N-carboxylic acid) as the building blocks for peptide and protein synthesis. This compound-OpNC is a two-step process that involves the formation of a this compound-OpNC adduct and the subsequent formation of a peptide or protein-based compound. In the first step, this compound is reacted with OpNC to form a this compound-OpNC adduct. The second step involves the reaction of the this compound-OpNC adduct with an amino acid or peptide to form the desired peptide or protein-based compound.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound-OpNC are largely unknown. However, it has been suggested that this compound-OpNC may have beneficial effects on the synthesis of peptide and protein-based compounds. In particular, this compound-OpNC has been shown to increase the efficiency of peptide and protein synthesis, which could lead to improved therapeutic outcomes. Additionally, this compound-OpNC may have beneficial effects on the stability of peptide and protein-based compounds, which could lead to improved shelf-life and stability.

Advantages and Limitations for Lab Experiments

The advantages of using Boc-NH-SS-OpNC-OpNC for lab experiments include its cost-effectiveness, its ability to synthesize peptide and protein-based compounds at a much faster rate than traditional techniques, and its potential to increase the efficiency and stability of peptide and protein synthesis. Additionally, this compound-OpNC is relatively easy to use and does not require expensive equipment or specialized knowledge.

The limitations of using this compound-OpNC for lab experiments include its limited availability, its potential to produce unwanted side-products, and its potential to produce peptide and protein-based compounds with lower yields than traditional techniques. Additionally, this compound-OpNC is a relatively new technique, and its long-term effects are largely unknown.

Future Directions

The potential future directions of Boc-NH-SS-OpNC-OpNC include the development of more efficient and cost-effective methods for synthesizing peptide and protein-based compounds, the investigation of the long-term effects of this compound-OpNC, and the exploration of new applications for this compound-OpNC. Additionally, further research is needed to investigate the potential therapeutic applications of this compound-OpNC and its potential to improve the stability of peptide and protein-based compounds. Finally, further research is needed to explore the potential of this compound-OpNC to produce peptide and protein-based compounds with improved yields and increased potency.

Synthesis Methods

The synthesis method of Boc-NH-SS-OpNC-OpNC is based on the use of Boc-N-hydroxysuccinimide (this compound) and OpNC (oxazolines-N-carboxylic acid) as the building blocks for peptide and protein synthesis. This compound-OpNC is a two-step process that involves the formation of a this compound-OpNC adduct and the subsequent formation of a peptide or protein-based compound. In the first step, this compound is reacted with OpNC to form a this compound-OpNC adduct. The second step involves the reaction of the this compound-OpNC adduct with an amino acid or peptide to form the desired peptide or protein-based compound. This method is advantageous because it allows for the synthesis of peptide and protein-based compounds at a much faster rate than traditional techniques.

Scientific Research Applications

Boc-NH-SS-OpNC-OpNC has a wide range of scientific research applications. This technique can be used to synthesize peptide and protein-based compounds for use in a variety of biological and medical research applications. For example, this compound-OpNC can be used to synthesize peptide and protein-based compounds for use in drug discovery, protein engineering, and enzyme inhibition studies. Additionally, this compound-OpNC can be used to synthesize peptide and protein-based compounds for use in structural biology studies, such as nuclear magnetic resonance (NMR) and X-ray crystallography.

properties

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O7S2/c1-16(2,3)25-14(19)17-8-10-26-27-11-9-23-15(20)24-13-6-4-12(5-7-13)18(21)22/h4-7H,8-11H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNPFYPYCMXPJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%](/img/structure/B6292192.png)